molecular formula C8H9BrN2 B11756833 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B11756833
M. Wt: 213.07 g/mol
InChI Key: GQQJGWKMNGJWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a partially hydrogenated naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,7-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.

    Biological Studies: Investigation of its biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine atom and naphthyridine ring system. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,6-Naphthyridine: Known for its anticancer properties.

    1,8-Naphthyridine: Studied for its antimicrobial activities.

Uniqueness

5-Bromo-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to the presence of a bromine atom at the 5th position and its partially hydrogenated ring system. This structural feature imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine

InChI

InChI=1S/C8H9BrN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h4-5,10H,1-3H2

InChI Key

GQQJGWKMNGJWFY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=CC(=C21)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.